molecular formula C6H10N4O2 B12924382 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one CAS No. 85357-27-3

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one

Cat. No.: B12924382
CAS No.: 85357-27-3
M. Wt: 170.17 g/mol
InChI Key: GWRBKNYYOZTNMW-UHFFFAOYSA-N
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Description

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one (CAS Number: 85357-27-3) is a chemical compound with the molecular formula C 6 H 10 N 4 O 2 and a molecular weight of 170.17 g/mol . This diamino-substituted pyrimidinone derivative serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. The presence of multiple functional groups and reactive sites on the pyrimidine core makes it a privileged scaffold for the construction of more complex heterocyclic systems . Pyrimidine-based structures are of profound research significance due to their prevalence in biologically active molecules. The pyrimidine ring is a fundamental component of nucleic acids and many vitamins, and it is widely explored in pharmaceutical research for its diverse biological activities . As such, this compound is a key building block for researchers working in areas such as method development, chemical synthesis, and the discovery of new compounds with potential biological properties. Its utility is derived from its role as a precursor that can be further functionalized, contributing to the exploration of chemical space in drug discovery and materials science. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

85357-27-3

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

5,6-diamino-2-methoxy-3-methylpyrimidin-4-one

InChI

InChI=1S/C6H10N4O2/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3

InChI Key

GWRBKNYYOZTNMW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1OC)N)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of pyrimidine derivatives, including 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one, often involves multi-step reactions starting from readily available precursors like guanidine or urea derivatives. The preparation typically includes condensation, cyclization, and functional group modifications.

Specific Synthesis Pathways

Method 1: Cyclization of Alkoxyacrylonitriles with Guanidine

This method involves the reaction of beta-alkoxy-alpha-aryl-acrylonitriles with guanidine to form the pyrimidine ring system.

  • Reaction Steps :

    • Beta-methoxy-beta-methyl-alpha-acrylonitrile is condensed with guanidine under reflux conditions.
    • The reaction proceeds via cyclization to yield the pyrimidine core.
  • Reaction Conditions :

    • Solvent: Ethanol or methanol.
    • Catalyst: Sodium ethoxide or potassium hydroxide.
    • Temperature: Reflux (~78°C for ethanol).
  • Purification :

    • The crude product is purified through recrystallization using ethanol-water mixtures.
  • Yield :

    • Typical yields range from 60% to 70% depending on reaction conditions.
Method 2: Amination and Methoxylation of Pyrimidine Precursors

In this approach, a preformed pyrimidine derivative undergoes amination at positions 5 and 6, followed by methoxylation at position 2.

  • Reaction Steps :

    • A precursor such as a diaminopyrimidine is treated with methoxy reagents (e.g., sodium methoxide).
    • Amination is achieved using ammonium salts or ammonia gas under controlled conditions.
  • Reaction Conditions :

    • Solvent: Dimethyl sulfoxide (DMSO) or ethanol.
    • Temperature: Moderate heating (~50–80°C).
  • Purification :

    • The product is extracted using organic solvents and recrystallized for purity.
  • Yield :

    • Reported yields are generally high (>80%).
Method 3: Direct Condensation Using Urea Derivatives

This method employs urea derivatives as starting materials for direct condensation with alkoxyacetonitriles.

  • Reaction Steps :

    • Urea reacts with beta-methoxy-beta-methylacrylonitrile under acidic or basic catalysis.
    • Cyclization occurs simultaneously during the reaction.
  • Reaction Conditions :

    • Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOH).
    • Temperature: Reflux (~100°C).
  • Purification :

    • The product is neutralized, filtered, and recrystallized from ethanol-water mixtures.
  • Yield :

    • Yields typically range between 50% and 65%.

Reaction Scheme Summary

Step Reagent/Intermediate Reaction Condition Yield (%)
Cyclization Beta-methoxy-beta-methylacrylonitrile + Guanidine Reflux in ethanol ~60–70
Amination Diaminopyrimidine + Ammonium salts ~50–80°C in DMSO >80
Methoxylation Pyrimidine precursor + Sodium methoxide ~50–80°C ~70

Key Considerations for Synthesis

  • Reagent Purity :
    High-purity reagents are essential to ensure optimal yields and minimize side reactions.

  • Reaction Monitoring :
    Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are recommended to monitor reaction progress.

  • Safety Measures :
    Proper handling of guanidine and alkoxy reagents is critical due to their potential toxicity and reactivity.

  • Optimization : Reaction parameters such as solvent choice, temperature, and catalyst concentration should be optimized for specific laboratory setups.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Hydrogen-bonding patterns and solubility differences are critical distinctions:

  • Hydrogen Bonding : The methoxy group in the target compound can act as a hydrogen-bond acceptor, whereas methylthio groups (e.g., 39008-28-1) primarily engage in weaker van der Waals interactions. This difference may influence crystal packing and solubility in polar solvents .
  • Lipophilicity : Methylthio-containing analogs (e.g., 81560-03-4) exhibit higher logP values compared to methoxy derivatives, affecting membrane permeability in biological systems .

Pharmacological Activity

Limited direct data are available for the target compound, but related pyrimidinones demonstrate notable bioactivity:

  • COX-2 Selectivity: Thieno-pyrimidinone derivatives (e.g., 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) show COX-2 inhibition (IC₅₀ = 0.12–0.45 µM), with methyl and thienyl groups enhancing selectivity .
  • Drug Development : The methoxy-substituted analog (DB07874) is an experimental drug candidate, highlighting the pharmacological relevance of methoxy groups in improving metabolic stability and target affinity .

Table 2: Biological Activity of Selected Pyrimidinone Derivatives

Compound Biological Activity Reference
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one COX-2 inhibition (IC₅₀ = 0.12–0.45 µM)
(6S)-2-amino-6-(3'-methoxybiphenyl-3-yl)-3,6-dimethyl-5,6-dihydropyrimidin-4(3H)-one Experimental kinase inhibitor (DrugBank)

Biological Activity

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one (CAS Number: 85357-27-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₆H₁₀N₄O₂
Molecular Weight170.169 g/mol
LogP0.1157
PSA (Polar Surface Area)96.160 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents to introduce the amino and methoxy groups onto the pyrimidine ring. Research has indicated that these synthetic pathways can yield derivatives with enhanced biological activities.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of this compound against various bacterial strains. Notably, studies have reported:

  • Inhibition against Gram-positive bacteria : The compound exhibited substantial activity against Micrococcus luteus and other Gram-positive strains.
  • Inhibition against Gram-negative bacteria : It showed efficacy against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .

Antifungal Activity

The compound also demonstrated antifungal properties, particularly against species within the genus Candida. In vitro assays indicated that it could inhibit fungal growth effectively, suggesting its potential application in treating fungal infections .

The mechanism by which this compound exerts its biological effects appears to involve:

  • DNA Gyrase Inhibition : Molecular docking studies revealed strong binding interactions with DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound forms multiple hydrogen bonds with key amino acids at the active site, which is critical for its antibacterial activity .
  • Cell Membrane Disruption : The compound may also disrupt cellular membranes of pathogens, leading to increased permeability and eventual cell death.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Screening : A study evaluated a series of pyrimidine derivatives including this compound. Results indicated that it outperformed several standard antibiotics in inhibiting growth in both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In cytotoxicity tests using HaCat and Balb/c 3T3 cell lines, the compound showed favorable results with minimal toxicity at effective antimicrobial concentrations .

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